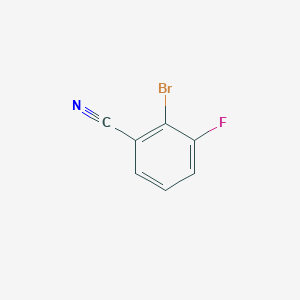

2-Bromo-3-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBECKESJFGWYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382632 | |

| Record name | 2-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425379-16-4 | |

| Record name | 2-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-fluorobenzonitrile physical properties

An In-depth Technical Guide to 2-Bromo-3-fluorobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of the core physical properties, synthesis, and applications of this compound, with a focus on its practical utility for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

The physical characteristics of a compound are foundational to its handling, storage, and application in experimental work.

Core Physical Data

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 425379-16-4 | [1][2][3] |

| Molecular Formula | C₇H₃BrFN | [1][2] |

| Molecular Weight | 200.01 g/mol | [1][2] |

| Appearance | Typically a solid | [4] |

| Melting Point | 61 °C | [2] |

| Boiling Point | Data not readily available | [3][4] |

| Density | Data not readily available | [3][4] |

| Solubility | Expected to be soluble in common organic solvents; experimental determination is required. | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra depend on experimental conditions, the expected characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will display signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR : The carbon spectrum will show seven distinct signals. Key resonances include the nitrile carbon (~115-120 ppm), the carbon bearing the fluorine (exhibiting a large C-F coupling constant), and the carbon bonded to bromine.

-

-

Infrared (IR) Spectroscopy :

-

A characteristic sharp and strong absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹.

-

Other significant peaks will include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (~1400-1600 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum will show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will feature two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and another for [M+2]⁺. This pattern is a definitive indicator of a monobrominated compound.

-

Synthesis and Reactivity

A practical and scalable synthesis is crucial for the widespread application of any chemical intermediate.[5]

Scalable Synthesis Protocol

A facile and reproducible synthesis has been developed for producing multi-kilogram quantities of this compound.[5] The process starts from the readily available 3-fluorobenzonitrile and proceeds via a bromodeboronation reaction.[5][6]

Step-by-Step Methodology:

-

Lithiation and Borylation : 3-fluorobenzonitrile is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (0 °C) in tetrahydrofuran (THF). This is followed by the addition of triisopropyl borate (B(O-i-Pr)₃) to generate the corresponding 2-cyano-6-fluorophenylboronic acid intermediate.[6]

-

Solvent Exchange : As the subsequent bromodeboronation step is inefficient in THF, the solvent is exchanged to acetonitrile.[6]

-

Bromodeboronation : The 2-cyano-6-fluorophenylboronic acid intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a stable and easy-to-handle brominating agent, in the presence of a catalytic amount of sodium methoxide (NaOMe).[5][6] This reaction cleanly displaces the boronic acid group with a bromine atom to yield the final product, this compound, in good yield (around 65%).[6]

The causality behind this synthetic choice lies in its regioselectivity. Direct electrophilic bromination of 3-fluorobenzonitrile is governed by the para-directing effect of the fluorine atom, leading to the undesired 2-bromo-5-fluorobenzonitrile isomer.[5] The directed ortho-metalation followed by borylation and subsequent bromodeboronation ensures the precise installation of the bromine atom at the desired C2 position.

Caption: Scalable synthesis workflow for this compound.

Applications in Drug Development and Beyond

The utility of this compound is primarily driven by its application as a versatile intermediate in the synthesis of high-value molecules, particularly Active Pharmaceutical Ingredients (APIs).[7]

-

Pharmaceutical Synthesis : The compound serves as a key building block for creating novel drug candidates.[7]

-

Cross-Coupling Reactions : The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for assembling complex molecular frameworks.[7]

-

Influence of Fluorine : The fluorine atom is often incorporated into drug candidates to enhance their pharmacological properties. It can improve metabolic stability (by blocking sites of oxidation), increase binding affinity, and enhance bioavailability.[7][8]

-

-

Agrochemicals : Similar to pharmaceuticals, the structural motifs accessible from this precursor are used in the synthesis of advanced herbicides, fungicides, and insecticides, where the fluorine and nitrile groups can contribute to biological activity.[8]

-

Materials Science : Fluorinated aromatic compounds are valuable in the development of specialty dyes, liquid crystals, and other advanced electronic materials.[8]

Caption: Role of this compound as a versatile synthetic hub.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification : The compound is classified as harmful and an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] It causes skin and serious eye irritation and may cause respiratory irritation.[9][10][12]

-

GHS Pictogram : GHS07 (Exclamation mark).[9]

-

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[10] A dust mask is recommended when handling the solid.

-

Handling : All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4][9] Keep the container tightly closed to prevent moisture ingress.

Conclusion

This compound is a high-value chemical intermediate whose physical and chemical properties make it exceptionally useful for the synthesis of complex organic molecules. Its well-defined melting point, characteristic spectroscopic signatures, and, most importantly, its capacity for regioselective functionalization via a scalable synthetic route, underpin its importance. For researchers in drug discovery and materials science, this compound represents a strategic tool for introducing bromo, fluoro, and cyano functionalities, enabling the rapid assembly and diversification of novel compounds with potentially enhanced biological or physical properties.

References

- Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (n.d.). American Chemical Society.

- This compound | C7H3BrFN | CID 2783393. (n.d.). PubChem.

- This compound | 425379-16-4 | FB67576. (n.d.). Biosynth.

- This compound - Safety D

- This compound. (n.d.). Methylamine Supplier.

- Synthesis routes of 3-Bromo-2-fluorobenzonitrile. (n.d.). Benchchem.

- Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (n.d.). Figshare.

- This compound. (n.d.). ChemSynthesis.

- Synthesis of A. 2-Bromo-4-fluorobenzonitrile. (n.d.). PrepChem.com.

- SAFETY DATA SHEET. (2018, May 1). Apollo Scientific.

- SAFETY D

- 2-Bromo-4-fluorobenzonitrile - SAFETY D

- The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. (n.d.). Sigma-Aldrich.

- Fluorobenzonitrile Series. (n.d.). Sparrow Chemical.

Sources

- 1. This compound | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound Properties, Uses, Safety Data & Supplier China | High-Purity CAS 71135-03-6 [nj-finechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromo-2-fluorobenzonitrile 97 179897-89-3 [sigmaaldrich.com]

- 12. downloads.ossila.com [downloads.ossila.com]

Introduction: A Strategically Substituted Aromatic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 425379-16-4), a key intermediate in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic signatures, and scalable synthesis routes. The core focus is on its chemical reactivity, particularly its utility in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution. This guide is intended for researchers, chemists, and drug development professionals who leverage advanced building blocks to construct complex molecular architectures.

This compound is a trifunctional aromatic compound featuring a nitrile, a bromine atom, and a fluorine atom. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1] The strategic placement of these functional groups provides multiple, distinct reaction sites, allowing for sequential and regioselective transformations.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom and the electron-withdrawing nitrile group modulate the electronic properties of the benzene ring, influencing its reactivity and imparting potentially beneficial properties, such as enhanced metabolic stability and bioavailability, to the final target molecules.[1] This guide will explore the fundamental properties and synthetic applications that establish this compound as a cornerstone reagent in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.[3][4][5][6]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 425379-16-4 | [3][4] |

| Molecular Formula | C₇H₃BrFN | [3][6] |

| Molecular Weight | 200.01 g/mol | [3][4] |

| Appearance | Typically a solid | [7] |

| Melting Point | 61 °C | [4] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C#N | [3][4] |

| InChIKey | DBECKESJFGWYFN-UHFFFAOYSA-N | [3] |

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.40-7.80 ppm). The three aromatic protons will exhibit coupling to each other as well as coupling to the ¹⁹F nucleus, leading to intricate splitting patterns.

-

¹³C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The carbon bearing the nitrile group (C-CN) will appear downfield, while the carbons attached to the electronegative fluorine (C-F) and bromine (C-Br) atoms will show characteristic shifts and C-F coupling.

-

IR Spectroscopy: A prominent and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H, C=C aromatic, C-F, and C-Br stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 200 and 202.

Synthesis: A Regioselective Approach

The synthesis of this compound requires a method that overcomes the regioselectivity challenges of direct electrophilic aromatic substitution. Direct bromination of 3-fluorobenzonitrile preferentially yields 2-bromo-5-fluorobenzonitrile, as the fluorine atom directs the incoming electrophile to the para position.[2] A robust and scalable synthesis has been developed that proceeds via a boronic acid intermediate.[2][10]

Causality of the Synthetic Strategy

The chosen pathway leverages ortho-directed metalation to install a boronic acid group at the desired C2 position, followed by a halodeboronation reaction. This multi-step sequence provides complete regiochemical control, which is unattainable through direct halogenation.

Scalable Synthesis Protocol via Bromodeboronation

A proven, scalable synthesis involves the conversion of 3-fluorobenzonitrile into an aryl boronic acid, which is then subjected to NaOMe-catalyzed bromodeboronation.[2][10]

Step 1: Directed Ortho-Metalation and Borylation

-

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

-

Cool the LDA solution to 0 °C.

-

Slowly add a THF solution of 3-fluorobenzonitrile (1) to the LDA solution. The LDA selectively deprotonates the C2 position, which is activated by both the ortho-fluorine and ortho-nitrile groups.

-

Add triisopropyl borate, B(O-i-Pr)₃, to the reaction mixture to trap the aryl anion, forming the boronic ester.

-

Acidic workup hydrolyzes the ester to yield 2-cyano-6-fluorophenylboronic acid (2).

Step 2: NaOMe-Catalyzed Bromodeboronation

-

The crude 2-cyano-6-fluorophenylboronic acid (2) is dissolved in acetonitrile.

-

Add a catalytic amount (e.g., 5 mol%) of sodium methoxide (NaOMe).

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent at room temperature.

-

The reaction proceeds to give this compound (3) in good yield.

Caption: Scalable synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its ability to undergo a variety of transformations at its functionalized positions. It is a quintessential substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11][12] The C-Br bond of this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.[13][14]

General Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[15][16] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, or ammonia equivalents to produce 2-amino-3-fluorobenzonitrile derivatives.[17][18]

General Protocol:

-

Charge a reaction vessel with this compound, the amine coupling partner (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equivalents).

-

Add an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.

-

Heat the reaction mixture (typically 80-110 °C) until completion.

-

Cool the mixture, quench carefully, and perform an aqueous workup.

-

Extract the product and purify by standard laboratory methods.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the bromine position is most common, the fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[19] The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile group ortho to the fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate.[19][20] In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[19][21][22] This provides a complementary reactivity pathway to access different substitution patterns.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[3]

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3][4]

-

GHS Pictogram: GHS07 (Exclamation mark).[23]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[23]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[24]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[7][23]

Conclusion

This compound is a strategically designed synthetic building block with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers. The capacity for regioselective C-C and C-N bond formation via palladium-catalyzed cross-coupling at the bromine position, coupled with the potential for SNAr chemistry at the fluorine position, provides a robust platform for the synthesis of complex and diverse molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

This compound | C7H3BrFN | CID 2783393 - PubChem. National Center for Biotechnology Information. [Link]

-

Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. American Chemical Society. [Link]

-

This compound. Methylamine Supplier. [Link]

-

This compound - 425379-16-4, C7H3BrFN. ChemSynthesis. [Link]

-

Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Figshare. [Link]

-

Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem.com. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200. PubChem. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

-

(PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 425379-16-4 | FB67576 [biosynth.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. This compound Properties, Uses, Safety Data & Supplier China | High-Purity CAS 71135-03-6 [nj-finechem.com]

- 8. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. downloads.ossila.com [downloads.ossila.com]

Introduction: A Versatile Trifunctional Scaffolding for Modern Drug Discovery

An In-depth Technical Guide to 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4) for Advanced Chemical Synthesis

This compound is a strategically substituted aromatic compound that has emerged as a high-value intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a bromine atom, a fluorine atom, and a nitrile moiety. This trifunctional arrangement on a benzene core provides a versatile platform for complex molecular engineering, allowing researchers to introduce diverse pharmacophores and tune molecular properties with high precision. The bromine is primed for cross-coupling reactions, the nitrile group offers a gateway to numerous other functional groups, and the fluorine atom can significantly influence the electronic and metabolic profile of a final compound. This guide offers a comprehensive overview of its properties, a field-proven scalable synthesis, its reactivity profile, and critical safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is a solid at room temperature with a defined melting point.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 425379-16-4 | [3][4] |

| Molecular Formula | C₇H₃BrFN | [1][3][4] |

| Molecular Weight | 200.01 g/mol | [1][3][5] |

| IUPAC Name | This compound | [4] |

| Melting Point | 60.2 - 61.3 °C | [1][2] |

| Boiling Point | 252.8 °C at 760 mmHg | [2] |

| Density | 1.69 g/cm³ | [2] |

| Flash Point | 106.7 °C | [2] |

| Appearance | Solid |

Spectroscopic Signature

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show complex aromatic multiplets. ¹³C NMR would display seven distinct aromatic carbon signals. The presence of fluorine would introduce characteristic C-F coupling constants, which are invaluable for structural confirmation. ¹⁹F NMR provides a sensitive probe for verifying the presence and chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The spectrum would also feature bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[6] Key fragmentation patterns would likely involve the loss of Br, CN, or F radicals.

Synthesis: A Scalable and Regioselective Approach

Direct electrophilic bromination of 3-fluorobenzonitrile is an inadequate route for preparing the title compound. This pathway is governed by the ortho-, para-directing effect of the fluorine substituent, leading selectively to the formation of 2-bromo-5-fluorobenzonitrile as the major product.[7] To overcome this regiochemical challenge, a robust and scalable synthesis was developed, proceeding via a boronic acid intermediate.[7][8] This multi-step process ensures the bromine is installed at the desired C2 position.

The synthesis begins with the directed ortho-metalation of 3-fluorobenzonitrile (1), followed by trapping with a borate ester to generate 2-cyano-6-fluorophenylboronic acid (2). This intermediate is then subjected to a sodium methoxide-catalyzed bromodeboronation using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to furnish the final product, this compound (3).[7][8]

Sources

- 1. This compound | 425379-16-4 | FB67576 [biosynth.com]

- 2. Benzonitrile,2-bromo-3-fluoro- | CAS:425379-16-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. This compound | 425379-16-4 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

2-Bromo-3-fluorobenzonitrile molecular weight

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate in the pharmaceutical and material sciences sectors. We will explore its fundamental properties, synthesis, chemical reactivity, and critical applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile building block.

Core Molecular Attributes of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the third, and a nitrile group at the first. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in organic synthesis.

The molecular formula for this compound is C₇H₃BrFN.[1][2][3][4][5][6] Its molecular weight is approximately 200.01 g/mol .[1][2][3][4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFN | [1][2][3][4][5][6] |

| Molecular Weight | 200.01 g/mol | [1][2][3][4][6] |

| CAS Number | 425379-16-4 | [1][3][5] |

| Appearance | Typically a solid | [7] |

| Melting Point | 61 °C | [3] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C#N | [3] |

| InChIKey | DBECKESJFGWYFN-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Pathways

A robust and scalable synthesis of this compound is critical for its widespread use. One notable method is the sodium methoxide (NaOMe)-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid.[8][9] This transformation is valued for its efficiency and good to excellent yields.[8][9]

Key Reagents in Synthesis:

-

Starting Material: 2-cyano-6-fluorophenylboronic acid

-

Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Catalyst: Sodium Methoxide (NaOMe)

The reaction proceeds via an electrophilic substitution mechanism on the boronic acid, where the brominating agent replaces the boronic acid group with a bromine atom. The NaOMe catalyst facilitates the reaction, leading to a high yield of the desired product.[8][9]

Experimental Protocol: NaOMe-Catalyzed Bromodeboronation

-

Preparation: In a suitable reaction vessel, dissolve 2-cyano-6-fluorophenylboronic acid in an appropriate solvent, such as methanol or THF.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol %) of sodium methoxide to the solution.

-

Bromination: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure completion.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Diagram: Synthesis Workflow

Caption: The central role of this compound in palladium-catalyzed reactions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). [10]Its fluorinated nature can confer advantageous properties to the final drug molecule, such as enhanced metabolic stability and improved bioavailability. [10] A notable application is in the synthesis of STK4 inhibitors. [11]STK4, also known as MST1, is a serine-threonine kinase involved in the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and immune responses. [11]Dysregulation of this pathway is implicated in various diseases, making STK4 a compelling therapeutic target.

Analytical Characterization

To ensure the purity and identity of this compound for research and manufacturing, a suite of analytical techniques is employed. These typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of the bromine, fluorine, and nitrile groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety, Handling, and Toxicology

Due to its hazardous nature, proper handling of this compound is imperative.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1][3][12] |

| H312 | Harmful in contact with skin | [1][3][12] |

| H315 | Causes skin irritation | [1][12][13] |

| H319 | Causes serious eye irritation | [1][12][13] |

| H332 | Harmful if inhaled | [1][3][12] |

| H335 | May cause respiratory irritation | [12][13] |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [13][14]* Ventilation: Use only in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. [13][14][15]* Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. [14][15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [3][7][13] In case of exposure, follow standard first-aid measures, such as rinsing the affected area with plenty of water and seeking medical attention if symptoms persist. [13][14][15]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features facilitate the construction of complex and novel molecular architectures essential for the discovery of new drugs. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any researcher or organization aiming to leverage its potential in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

FAQ. (n.d.). How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 425379-16-4 | FB67576 [biosynth.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. This compound | 425379-16-4 | INDOFINE Chemical Company [indofinechemical.com]

- 6. scbt.com [scbt.com]

- 7. This compound Properties, Uses, Safety Data & Supplier China | High-Purity CAS 71135-03-6 [nj-finechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

- 12. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzonitrile: Physicochemical Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-fluorobenzonitrile, a key intermediate in organic synthesis. It delves into its core physicochemical properties, with a particular focus on its melting point, alongside practical insights into its synthesis, characterization, and safe handling. The information presented herein is curated to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring a bromine atom and a fluorine atom on the benzene ring adjacent to a nitrile group, imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis.

Structural and General Data

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 425379-16-4 | [2] |

| Molecular Formula | C₇H₃BrFN | [2] |

| Molecular Weight | 200.01 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

Thermal Properties: A Focus on the Melting Point

The melting point of a compound is a critical physical constant, indicative of its purity. For this compound, the melting point is a well-defined range, signifying a crystalline solid at ambient temperature.

| Thermal Property | Value | Source(s) |

| Melting Point | 60.2-61.3 °C | |

| Boiling Point | 252.8 °C at 760 mmHg | |

| Flash Point | 106.7 °C |

The relatively sharp melting point range of 60.2-61.3 °C suggests a high degree of purity for commercially available this compound. Any significant deviation or broadening of this range would indicate the presence of impurities.

Experimental Determination of Melting Point

The accurate determination of the melting point is fundamental for compound identification and purity assessment. The following protocol outlines a standard laboratory procedure for this measurement.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The procedure involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.

Apparatus and Materials

-

Melting point apparatus (e.g., Melt Station)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Protocol

-

Sample Preparation : Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any coarse crystals using a mortar and pestle.

-

Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating :

-

If the approximate melting point is known (around 61 °C), rapidly heat the block to about 10-15 °C below this temperature.

-

Once within this range, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for accurate determination.

-

-

Observation and Recording :

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid droplets appear (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded values represent the melting point range.

-

Workflow for Melting Point Determination

Caption: A diagram showing the two-step synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as harmful and an irritant. The primary hazards are summarized in Table 3.

| Hazard Class | GHS Classification |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Source: PubChem [1]

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid :

-

In case of skin contact : Immediately wash with plenty of soap and water.

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled : Move the person to fresh air and keep comfortable for breathing.

-

If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its melting point of 60.2-61.3 °C serves as a reliable indicator of its purity. Understanding its synthesis via regioselective methods and adhering to strict safety protocols are essential for its effective and safe utilization in research and development. This guide provides the foundational technical knowledge for scientists and professionals working with this compound.

References

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluorobenzonitrile in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluorobenzonitrile is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for active pharmaceutical ingredients (APIs) makes a thorough understanding of its physicochemical properties essential for process optimization, formulation development, and ensuring reproducible experimental outcomes.[1] Solubility, a critical determinant of reaction kinetics, purification strategies, and bioavailability, dictates the choice of solvent systems for synthesis, chromatography, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination.[3] We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Introduction: The Strategic Importance of this compound and its Solubility

This compound (C₇H₃BrFN, Molar Mass: 200.01 g/mol ) is a substituted benzonitrile featuring a unique combination of functional groups: a nitrile, a bromine atom, and a fluorine atom.[4] This trifecta of functionalities imparts distinct reactivity and properties, making it a valuable intermediate in medicinal chemistry. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the facile introduction of molecular complexity.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final API, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions.[2]

The solubility of this compound in organic solvents is a cornerstone of its practical application. Inefficient dissolution can lead to:

-

Reduced reaction rates and yields: Inhomogeneous reaction mixtures can result in incomplete conversions and the formation of byproducts.

-

Challenges in purification: Solubility differences are exploited in crystallization and chromatographic purification. A comprehensive solubility profile is crucial for selecting appropriate solvent systems.

-

Difficulties in formulation: For drug development, the solubility of an intermediate can impact the ease of handling and formulation of the final product.

This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically evaluate the solubility of this compound, thereby de-risking and accelerating research and development programs.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage is rooted in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. The key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen. Similarly, the C-F and C-Br bonds are polar. These dipoles will interact favorably with polar solvent molecules.

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and the bromine atom contribute significantly to the London dispersion forces of this compound.

-

Hydrogen Bonding: this compound does not possess a hydrogen bond donor (e.g., O-H, N-H).[6] However, the nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. Therefore, it will have limited solubility in protic solvents where hydrogen bonding is the dominant intermolecular force, but this interaction can still contribute to its dissolution in solvents with hydrogen bond donors.

Predictive Analysis of this compound's Solubility:

Based on its structure, we can make the following qualitative predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are polar and aprotic. They can engage in strong dipole-dipole interactions with this compound, leading to good solubility.

-

Moderate Solubility in Ethers and Esters: Solvents such as Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate are of intermediate polarity. They will solvate the molecule primarily through dipole-dipole and London dispersion forces.

-

Lower Solubility in Nonpolar Solvents: In nonpolar solvents like Hexane and Toluene, the primary intermolecular forces are London dispersion forces. While this compound has significant dispersion forces, the strong dipole-dipole interactions between the solute molecules will hinder its dissolution in nonpolar media.

-

Limited Solubility in Protic Solvents: Solvents like water, methanol, and ethanol are dominated by strong hydrogen bonding networks. While this compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds will limit its ability to integrate into these networks, resulting in lower solubility.

These predictions provide a rational basis for selecting a range of solvents for experimental solubility determination.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[3] It is a critical parameter for understanding the intrinsic properties of a compound. The "gold standard" for determining thermodynamic solubility is the shake-flask method . This section provides a detailed protocol for this method, followed by common analytical techniques for quantification.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[7] The concentration of the dissolved compound is then measured in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Toluene, Tetrahydrofuran)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis setup)

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at different time points (e.g., 4, 8, 24, and 48 hours) until the concentration of the dissolved solute remains constant.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

Depending on the expected concentration and the analytical method, the filtered solution may need to be diluted with the same solvent. Prepare accurate dilutions using volumetric flasks and pipettes.

-

Quantification of Dissolved this compound

Several analytical techniques can be used to determine the concentration of the dissolved compound. The choice of method depends on the properties of the compound, the required sensitivity, and the available instrumentation.

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[9]

Protocol:

-

Method Development: Develop a suitable HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), and a detection wavelength where the compound has a strong UV absorbance.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted samples from the shake-flask experiment into the HPLC.

-

Concentration Determination: Using the peak areas of the samples and the calibration curve, determine the concentration of this compound in the saturated solutions. Account for any dilutions made.

If this compound has a distinct UV-Vis absorbance profile and the solvent does not interfere, this can be a rapid method for quantification.[10]

Protocol:

-

Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration (Beer's Law plot).

-

Sample Analysis: Measure the absorbance of the filtered and diluted samples.

-

Concentration Determination: Use the absorbance of the samples and the calibration curve to determine the concentration.

This is a simpler, though potentially less precise, method that does not require sophisticated instrumentation.[11]

Protocol:

-

Sample Collection: Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point (61 °C) may be necessary.[5]

-

Drying and Weighing: Dry the residue to a constant weight and re-weigh the evaporating dish.

-

Calculation: The difference in weight corresponds to the mass of this compound dissolved in the known volume of solvent. From this, the solubility can be calculated (e.g., in mg/mL or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Value | Experimental Value |

| Toluene | 2.4 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value | Experimental Value |

| Tetrahydrofuran | 4.0 | Experimental Value | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value | Experimental Value |

| Methanol | 5.1 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | 7.2 | Experimental Value | Experimental Value |

This table should be populated with data obtained from the experimental work.

The results should be analyzed in the context of the theoretical predictions. Any significant deviations from the expected trends should be investigated. For example, specific solvent-solute interactions, such as the formation of a solvate, could lead to unexpectedly high solubility.

Visualizing the Workflow and Relationships

Diagrams can be powerful tools for illustrating experimental workflows and conceptual relationships.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Factors influencing the solubility of this compound.

Safety and Handling Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] It can also cause skin and eye irritation.[12] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[12] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13]

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

-

Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (n.d.). ACS Publications. Retrieved from [Link]

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development.

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

-

The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). MDPI. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

2.2: Intermolecular Forces (IMFs) - Review. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. scirp.org [scirp.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted benzonitriles are a critical class of compounds, frequently serving as key intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their reactivity and physicochemical properties are highly dependent on the nature and position of substituents on the aromatic ring. 2-Bromo-3-fluorobenzonitrile, a halogenated aromatic nitrile, presents a unique analytical challenge and opportunity due to the presence of multiple NMR-active nuclei and distinct functional groups.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic characterization of this compound. By delving into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide aims to equip the reader with the knowledge to confidently identify and characterize this and similar molecules. The causality behind experimental choices and the self-validating nature of a multi-technique analytical approach are emphasized throughout.

Molecular Structure and Key Spectroscopic Features

This compound possesses a molecular formula of C₇H₃BrFN and a molecular weight of approximately 200.01 g/mol .[2] The key structural features that give rise to its characteristic spectroscopic fingerprint are the aromatic ring, the nitrile functional group (C≡N), and the bromine and fluorine substituents. Each of these components will produce distinct signals in the various spectroscopic techniques discussed.

Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFN | [2] |

| Molecular Weight | 200.01 g/mol | [2] |

| Exact Mass | 198.94329 Da | [2] |

| CAS Number | 425379-16-4 | [2] |

| Melting Point | 60.2-61.3 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon environment.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the bromo, fluoro, and cyano substituents. The electron-withdrawing nature of these groups will generally shift the proton signals downfield (to a higher ppm value). The coupling between adjacent protons and with the ¹⁹F nucleus will result in complex splitting patterns.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the attached substituents. The carbon attached to the nitrile group will appear at a characteristic downfield position, while the carbons bonded to the electronegative fluorine and bromine atoms will also be shifted downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment.[3] For this compound, a single signal is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely exhibit coupling to the adjacent protons, providing valuable connectivity information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C≡N stretch, C-H stretches and bends of the aromatic ring, and C-C stretching vibrations within the ring.

Experimental Protocol: IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

Interpretation of the IR Spectrum

The key vibrational frequencies to look for in the IR spectrum of this compound are summarized in the table below. The presence of a sharp, strong absorption in the nitrile region is a key diagnostic feature.

Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2230 | C≡N | Nitrile stretch (sharp, strong) |

| 3100-3000 | Aromatic C-H | Stretch |

| 1600-1450 | Aromatic C=C | Ring stretch |

| 1250-1000 | C-F | Stretch |

| Below 1000 | C-Br | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing a solid sample by mass spectrometry, for instance using Electron Ionization (EI), is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion.

Caption: A schematic of the mass spectrometry process.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity.

Expected Fragmentation Patterns

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule may include:

-

Loss of a bromine atom ([M-Br]⁺)

-

Loss of a cyano group ([M-CN]⁺)

-

Loss of a fluorine atom ([M-F]⁺)

The relative abundances of these fragment ions will be indicative of the stability of the resulting carbocations.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for its unambiguous identification and structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methods are indispensable for ensuring the integrity of their synthetic intermediates and final products. The principles and protocols outlined in this guide serve as a practical framework for the characterization of this and other similarly complex aromatic compounds.

References

-

Szumigala, R. H., Devine, P. N., Gauthier, D. R., & Volante, R. P. (2004). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry, 69(2), 566–569. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 2-Bromo-3-fluorobenzonitrile

For researchers, scientists, and drug development professionals, the novel functionalities of advanced chemical intermediates like 2-Bromo-3-fluorobenzonitrile offer exciting possibilities in molecular design and synthesis. However, unlocking this potential necessitates a profound understanding of and respect for the compound's inherent hazards. This guide provides a comprehensive, in-depth exploration of the safety and handling precautions for this compound, moving beyond a simple recitation of safety data sheet (SDS) information to deliver field-proven insights and a robust framework for risk mitigation in a laboratory setting.

Hazard Identification and Risk Assessment: A Multifaceted Profile